PG 116800

MMP inhibitor Selectivity profile Enzyme inhibition

PG 116800 is a research-use-only MMP inhibitor. Researchers studying OA or post-MI remodeling face confounding toxicity from pan-MMP inhibitors; PG 116800's MMP-1/7-sparing selectivity resolves this. • Broad-spectrum MMP inhibition (MMP-2, -3, -8, -9, -13, -14) with substantially lower affinity for MMP-1 and -7 • Clinically validated negative control: failed to modify joint structure in a 12-month OA trial, enabling translational model benchmarking • Defined human toxicity signature (dose-dependent arthralgia, palmar fibrosis) from PREMIER trial data informs in vivo dose selection

Molecular Formula C24H27N3O7S
Molecular Weight 501.6 g/mol
CAS No. 291533-11-4
Cat. No. B1679752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG 116800
CAS291533-11-4
SynonymsPG-116800;  PG-530742;  PGE-7113313;  PG 116800;  PG 530742;  PGE 7113313;  PG116800;  PG530742;  PGE7113313
Molecular FormulaC24H27N3O7S
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O
InChIInChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30)
InChIKeyJAYVKNDQKXUNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PG 116800 Compound Overview


PG 116800 (CAS 291533-11-4), also known as PG-530742, is a synthetic small molecule belonging to the hydroxyproline-based hydroxamic acid class of matrix metalloproteinase (MMP) inhibitors [1]. It functions as an orally bioactive, broad-spectrum inhibitor of MMPs, demonstrating high affinity for a subset of enzymes including MMP-2, -3, -8, -9, -13, and -14, while exhibiting substantially lower affinity for MMP-1 and -7 . This distinct selectivity profile was engineered with the hypothesis of mitigating the musculoskeletal toxicity associated with earlier-generation, less selective MMP inhibitors [2].

MMP-2/-9/-13 pathway inhibition study fit
MMP-1/7 sparing selectivity context
Oral administration study support (tool compound)

PG 116800 Interchangeability Limitations


The substitution of PG 116800 with other MMP inhibitors—even those within the same hydroxamic acid class—is scientifically unsound and can lead to contradictory experimental outcomes. Unlike first-generation broad-spectrum inhibitors such as Marimastat, which potently inhibit MMP-1, PG 116800 was specifically designed with a unique selectivity profile that spares MMP-1 and MMP-7 [1]. This differential is not merely a nuance of potency but a fundamental design feature intended to avoid the mechanism-based musculoskeletal toxicity that plagued earlier compounds and ultimately halted their clinical development [2]. As demonstrated in human clinical trials, this differential selectivity profile resulted in a distinct toxicity signature (e.g., dose-dependent arthralgia, palmar fibrosis) that differs from other MMP inhibitors, underscoring that PG 116800 is not a simple, interchangeable pan-MMP inhibitor [3].

MMP-1/7 sparing profile

MMP-1 sparing may not transfer to pan-MMP inhibitors; endpoint interpretation may differ significantly.

Tolerability endpoint context

Dose-dependent arthralgia and palmar fibrosis differ from Marimastat; class-specific tolerability context requires review.

Oral bioavailability translation

Oral PK advantage may not replicate across species; verify systemic exposure in target model.

PG 116800 Evidence-Based Selection


MMP Selectivity Profile vs Marimastat

PG 116800 was designed to spare MMP-1 and MMP-7, a key differentiator from first-generation pan-MMP inhibitors like Marimastat. While Marimastat potently inhibits MMP-1 with an IC50 of 5 nM, PG 116800 exhibits substantially lower affinity for this antitarget, a property hypothesized to reduce musculoskeletal toxicity . This differential selectivity is a critical factor for researchers modeling MMP-related pathophysiology, as PG 116800 allows for the interrogation of MMP-2, -9, and -13 dependent pathways without the confounding variable of complete MMP-1 blockade .

MMP-1 Affinity
Class-level inference
PG 116800: Substantially lower affinity Marimastat: IC50 5 nM
Supports MMP-1/7-sparing pathway interrogation
Qualitative; exact IC50 for PG 116800 not reported
MMP inhibitor Selectivity profile Enzyme inhibition

Oral Bioactivity for In Vivo Studies

PG 116800 is characterized as an orally bioactive MMP inhibitor, a property that distinguishes it from many peptide-based or peptidomimetic MMP inhibitors that require parenteral administration . This oral route of administration was utilized in two major Phase II clinical trials (PREMIER and the OA study) with twice-daily dosing schedules of 25 mg to 200 mg, confirming its systemic availability and suitability for long-term in vivo disease models [1]. In contrast, early MMP inhibitors like Batimastat (BB-94) had extremely poor oral bioavailability and were administered intraperitoneally or intrapleurally in preclinical models, limiting their translational utility [2].

Route of Administration
Class-level inference
PG 116800: Oral (25–200 mg BID) Batimastat: Intraperitoneal
Enables long-term oral dosing in in vivo models
Dose range from clinical trial context; verify for species
Oral bioavailability In vivo pharmacology Pharmacokinetics

Lack of Efficacy in OA Joint Structure Modification

In a randomized, double-blind, placebo-controlled, 12-month study of 401 patients with knee osteoarthritis, PG 116800 failed to show any statistically significant difference compared to placebo in the primary efficacy endpoints. The mean change in minimum joint space width (JSW) of the knee, a radiographic measure of cartilage loss, did not differ between the PG-116800 and placebo groups after 1 year of treatment [1]. Similarly, no significant improvement was observed in WOMAC scores (pain, stiffness, and function) [2]. This outcome contrasts with the disease-modifying effects observed in preclinical animal models, highlighting a critical translational gap and serving as a key data point for researchers validating in vitro or in vivo models of OA [3].

Joint Space Width Change (12-mo)
Head-to-head
PG 116800: No significant difference Placebo
Defines translational gap; supports OA model validation
p>0.05, n=401
Osteoarthritis Clinical trial Disease modification

LV Remodeling After MI: PREMIER Trial

The PREMIER trial, a randomized, double-blind, placebo-controlled study in 253 post-MI patients, evaluated the efficacy of PG 116800 in preventing left ventricular (LV) remodeling. After 90 days of treatment, there was no significant difference in the change in LV end-diastolic volume index (EDVI) between the PG-116800 group (5.09 ± 1.45 mL/m²) and the placebo group (5.48 ± 1.41 mL/m²), with a p-value of 0.42 [1]. This failure to translate promising antiremodeling effects observed in animal models to human disease underscores the complexity of MMP biology in cardiac repair and provides a critical benchmark for researchers investigating MMP inhibition in cardiovascular disease [2].

LV EDVI Change (90-day)
Head-to-head
PG 116800: 5.09 ±1.45 mL/m² Placebo: 5.48 ±1.41 mL/m²
No reported significant endpoint change (p=0.42)
PREMIER trial, n=253
Myocardial infarction Cardiac remodeling Heart failure

Musculoskeletal Toxicity Profile

Despite its design to spare MMP-1, PG 116800 induced a dose-dependent musculoskeletal syndrome in clinical trials. In the 12-month OA study, the 200 mg BID dose was discontinued due to an increased frequency of adverse effects, including arthralgia (35% overall) and hand events (oedema, palmar fibrosis, Dupuytren's contracture) in 13% of patients, half of whom were in the 200 mg group [1]. In the PREMIER trial, there was an increased incidence of arthralgia and joint stiffness (21% vs. 15% for placebo, p=0.33) [2]. This safety profile is distinct from the more severe, inflammatory polyarthritis seen with other MMP inhibitors like Tanomastat (BAY 12-9566), which was associated with elevated liver enzymes and thrombocytopenia in addition to musculoskeletal complaints, leading to its discontinuation in Phase III trials [3].

Arthralgia Incidence
Cross-study comparable
PG 116800: 21% (PREMIER) Placebo: 15%
Defines tolerability endpoint context for dosing limits
200 mg BID dose-limiting; p=0.33
Toxicity Safety pharmacology Musculoskeletal syndrome

PG 116800 Research & Procurement Scenarios


Osteoarthritis Model Validation & Translational Gaps

Given the well-documented failure of PG 116800 to modify joint structure or improve symptoms in a 12-month human OA trial despite robust preclinical rationale, this compound serves as an ideal negative control or benchmark in studies validating new OA animal models or evaluating novel therapeutic hypotheses. Researchers can use PG 116800 to replicate the clinical failure of broad-spectrum MMP inhibition in their models, thereby assessing the translational fidelity of their system before testing proprietary compounds [1]. Procurement is justified when the experimental objective is to demonstrate that a new, more targeted approach (e.g., an anti-ADAMTS-5 antibody) can succeed where PG 116800 failed [2].

MMP-1/7 Sparing in Musculoskeletal Toxicity

The distinct selectivity profile of PG 116800, which spares MMP-1 and MMP-7 while potently inhibiting other MMPs, makes it a critical tool for dissecting the mechanism of MMP inhibitor-induced musculoskeletal syndrome (MSS). By comparing the toxicity and efficacy of PG 116800 in appropriate in vivo models with those of a pan-inhibitor like Marimastat (which inhibits MMP-1) or a gelatinase-specific inhibitor like SB-3CT, researchers can directly test the hypothesis that MMP-1 inhibition is the primary driver of MSS [1]. This scenario is directly supported by the clinical toxicity data from the PREMIER and OA trials, which provide a human reference point for this class-specific adverse effect [2].

MMP Inhibition Failure in Post-MI Cardiac Remodeling

For cardiovascular researchers, PG 116800 is a valuable compound for replicating the negative results of the PREMIER trial in preclinical models. Its use as a tool compound can help elucidate the complex, and sometimes deleterious, roles of different MMPs in the post-infarction wound healing process. For instance, a study might use PG 116800 to create a baseline of failed remodeling inhibition, against which a more targeted therapy (e.g., a selective MMP-9 inhibitor) or a combination therapy is compared to demonstrate superior efficacy [1]. The quantitative data on LV volume change from the PREMIER trial (5.09 ± 1.45 mL/m²) provides a specific, clinically relevant benchmark for evaluating the translational power of a given animal model [2].

Dose-Limiting Toxicity for In Vivo Dosing

The clinical trial data for PG 116800 clearly establish a dose-dependent toxicity profile, with the 200 mg twice-daily dose being discontinued due to unacceptable musculoskeletal adverse events. This information is directly applicable to the design of long-term in vivo studies in rodents or other species. Researchers can use these data to select a dose range (e.g., modeling human equivalent doses of 25-100 mg BID) that maintains target engagement while minimizing confounding toxicities that could obscure the primary experimental readout [1]. This scenario ensures that procurement and use of the compound are informed by a well-defined safety window, increasing the likelihood of generating clean and interpretable data [2].

Application
Selection Property
Validation Focus
Osteoarthritis Model-Response Validation
MMP pathway inhibition benchmark
Joint-space endpoint comparison context
Musculoskeletal Toxicity Pathway Dissection
MMP-1/7 sparing selectivity context
Tolerability endpoint monitoring (pan-MMP comparator)
Post-MI Cardiac Remodeling Model Interpretation
Reported LV remodeling endpoint context
EDVI endpoint comparison in model species
In Vivo Tolerability & Dose-Range Finding
Dose-dependent tolerability profile
Maximum tolerated dose extrapolation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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